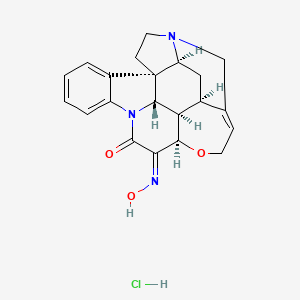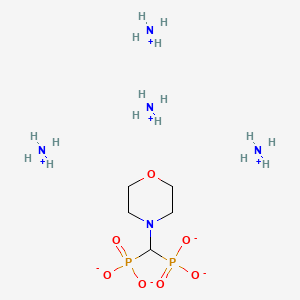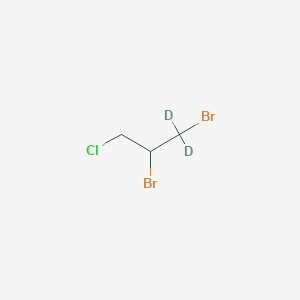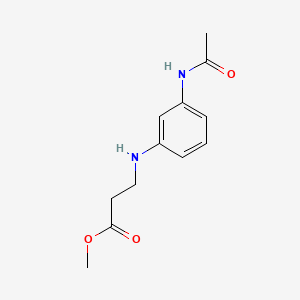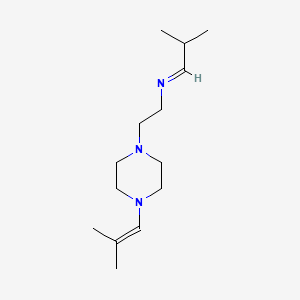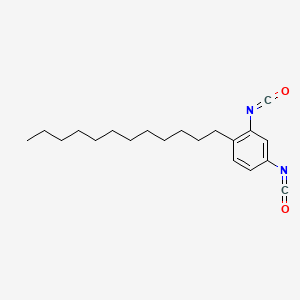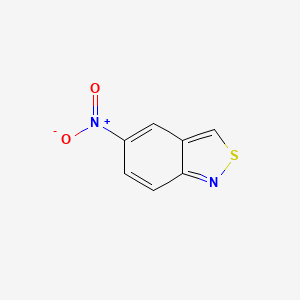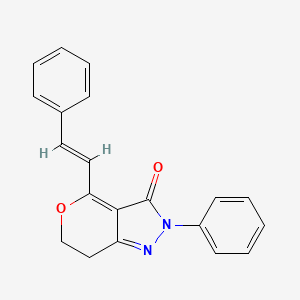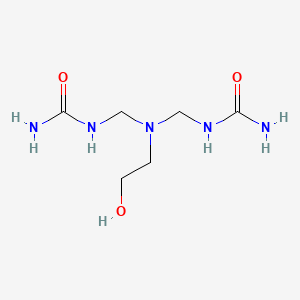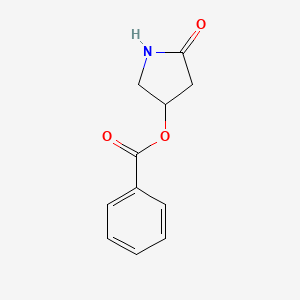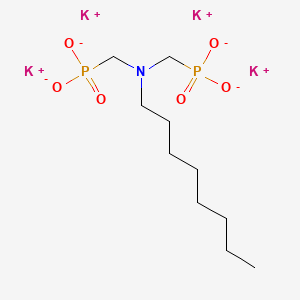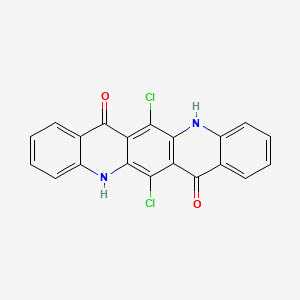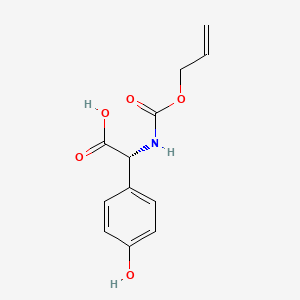
9,10-Secostrychnidin-10-oic acid, (12alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Secostrychnidin-10-oic acid, (12alpha)- is an organic compound with the molecular formula C21H24N2O3. It is a derivative of strychnidine, a well-known alkaloid. This compound is notable for its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 9,10-Secostrychnidin-10-oic acid, (12alpha)- typically involves the reaction of brucine with nitric acid. The process begins with the treatment of brucine with 10% nitric acid at temperatures ranging from 60 to 70 degrees Celsius. This reaction yields a nitro derivative of brucine, which is then further processed to obtain 9,10-Secostrychnidin-10-oic acid, (12alpha)-
Analyse Chemischer Reaktionen
9,10-Secostrychnidin-10-oic acid, (12alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9,10-Secostrychnidin-10-oic acid, (12alpha)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 9,10-Secostrychnidin-10-oic acid, (12alpha)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with the central nervous system, potentially affecting neurotransmitter receptors and ion channels. This interaction can lead to various physiological effects, including changes in neuronal activity and signal transduction .
Vergleich Mit ähnlichen Verbindungen
9,10-Secostrychnidin-10-oic acid, (12alpha)- can be compared with other similar compounds, such as:
Cacotheline: A nitro derivative of brucine, used as a redox indicator in analytical chemistry.
Strychnine: A well-known alkaloid with potent neurotoxic effects, used historically as a pesticide.
Brucine: Another alkaloid similar to strychnine, but with less toxicity and different pharmacological properties.
The uniqueness of 9,10-Secostrychnidin-10-oic acid, (12alpha)- lies in its specific structural modifications, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
466-86-4 |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-[(4S,12S,13R,14R,19R,21S)-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-yl]acetic acid |
InChI |
InChI=1S/C21H24N2O3/c24-18(25)10-16-19-13-9-17-21(6-7-23(17)11-12(13)5-8-26-16)14-3-1-2-4-15(14)22-20(19)21/h1-5,13,16-17,19-20,22H,6-11H2,(H,24,25)/t13-,16+,17-,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
SQIFUSVCLFHGOI-KRCNFQFXSA-N |
Isomerische SMILES |
C1CN2CC3=CCO[C@@H]([C@@H]4[C@H]3C[C@H]2[C@@]15[C@H]4NC6=CC=CC=C56)CC(=O)O |
Kanonische SMILES |
C1CN2CC3=CCOC(C4C3CC2C15C4NC6=CC=CC=C56)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


